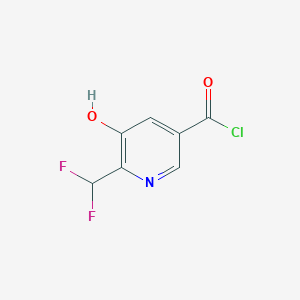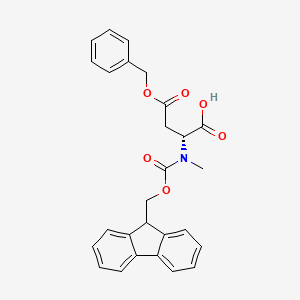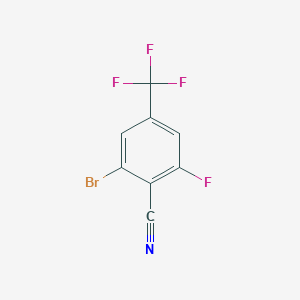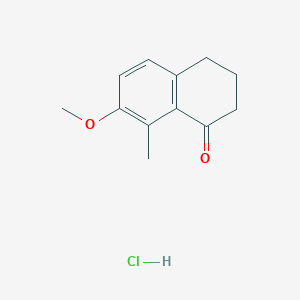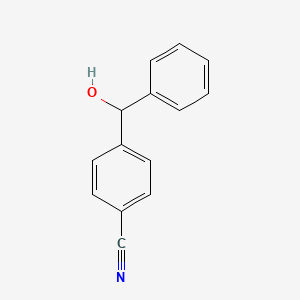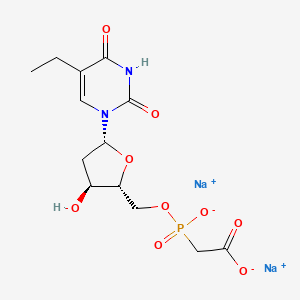![molecular formula C46H32N8Ru+2 B13137694 2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B13137694.png)
2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[128002,1104,9016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene is a complex compound that features a combination of pyridine, quinoline, and ruthenium
準備方法
The synthesis of this compound involves multiple steps and specific reaction conditions. One method involves the catalyst-free synthesis of substituted pyridin-2-yl and quinolin-2-yl carbamates from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hetaryl ureas, alcohols, and isocyanates . The major products formed from these reactions are substituted carbamates, which can feature various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .
科学的研究の応用
2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene has several scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential biological activities . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their anti-fibrosis activity . These compounds were evaluated against immortalized rat hepatic stellate cells and showed promising anti-fibrotic activities .
作用機序
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The compound’s effects are exerted through the formation of intermediate hetaryl isocyanates, which then react with various substituents to form the final products . The specific molecular targets and pathways involved depend on the particular application and the substituents present in the compound.
類似化合物との比較
This compound can be compared with other similar compounds, such as N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . These compounds also feature electron-donating and electron-withdrawing groups in the azine rings and contain various primary, secondary, and tertiary alkyl substituents at the oxygen atom . The uniqueness of 2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene lies in its combination of pyridine, quinoline, and ruthenium, which provides distinct structural and functional properties.
特性
分子式 |
C46H32N8Ru+2 |
|---|---|
分子量 |
797.9 g/mol |
IUPAC名 |
2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene |
InChI |
InChI=1S/C18H12N4.C18H12N2.C10H8N2.Ru/c1-3-13-9-11-5-6-12-10-14-4-2-8-20-18(14)22-16(12)15(11)21-17(13)19-7-1;1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-4,7-10H,5-6H2;1-12H;1-8H;/q;;;+2 |
InChIキー |
RLZYHQKULHLDTO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=C1C=C4C=CC=NC4=N3)N=C5C(=C2)C=CC=N5.C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


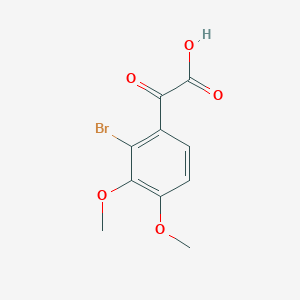
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)



